Cas no 2171560-60-2 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)

2-{2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a thiazol-5-yl side chain, which introduces unique heterocyclic functionality, enhancing molecular diversity in synthetic peptides. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The ethyleneoxy linker improves solubility and flexibility during coupling reactions. This compound is particularly valuable for constructing peptide-based ligands or bioactive molecules requiring a thiazole moiety, which is often leveraged in medicinal chemistry for its hydrogen-bonding and metal-coordinating properties. High-purity grades are recommended for optimal coupling efficiency.
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid structure
2171560-60-2 structure
商品名:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid
CAS番号:2171560-60-2
MF:C25H25N3O6S
メガワット:495.547505140305
CID:6110672
PubChem ID:165565506

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid
    • 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
    • 2171560-60-2
    • EN300-1551703
    • インチ: 1S/C25H25N3O6S/c29-23(28-22(24(30)31)11-16-12-26-15-35-16)14-33-10-9-27-25(32)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,12,15,21-22H,9-11,13-14H2,(H,27,32)(H,28,29)(H,30,31)
    • InChIKey: BCYDSTRATNKFGF-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC=C1CC(C(=O)O)NC(COCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 495.14640670g/mol
  • どういたいしつりょう: 495.14640670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 718
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 155Ų

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1551703-2.5g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1551703-10000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
10000mg
$14487.0 2023-09-25
Enamine
EN300-1551703-250mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
250mg
$3099.0 2023-09-25
Enamine
EN300-1551703-5000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
5000mg
$9769.0 2023-09-25
Enamine
EN300-1551703-0.5g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1551703-0.25g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1551703-1000mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
1000mg
$3368.0 2023-09-25
Enamine
EN300-1551703-500mg
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
500mg
$3233.0 2023-09-25
Enamine
EN300-1551703-0.1g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
0.1g
$2963.0 2023-06-05
Enamine
EN300-1551703-5.0g
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetamido}-3-(1,3-thiazol-5-yl)propanoic acid
2171560-60-2
5g
$9769.0 2023-06-05

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid 関連文献

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acidに関する追加情報

Introduction to 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid (CAS No. 2171560-60-2)

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid, identified by its CAS number 2171560-60-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxycarbonyl (FMOC) moiety, an ethoxyacetamide group, and a 1,3-thiazole ring. The presence of these functional groups not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The FMOC group is particularly noteworthy as it is commonly employed in peptide synthesis as an amino protecting group. However, in the context of this compound, the FMOC moiety may serve additional purposes beyond mere protection. For instance, it could enhance the solubility of the molecule in polar solvents or influence its interaction with biological targets. The ethoxyacetamide moiety introduces a polar and hydrogen-bonding capable region, which can be crucial for binding to biological receptors or enzymes. Furthermore, the 1,3-thiazole ring is a well-known pharmacophore found in numerous bioactive compounds, including antibiotics and antiviral agents. Its presence in this molecule suggests potential therapeutic applications in combating infectious diseases or modulating inflammatory responses.

Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can simultaneously target multiple disease pathways. The structural features of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid make it a promising candidate for such applications. For example, the combination of an FMOC group and a thiazole ring could enable dual inhibition of key enzymes involved in cancer metabolism and proliferation. This concept aligns with the growing trend in developing "one-target, multiple-drug" strategies that aim to improve therapeutic efficacy while minimizing side effects.

In addition to its potential as an anti-cancer agent, this compound may also exhibit anti-inflammatory properties. The 1,3-thiazole ring has been shown to possess significant anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory cascades. Moreover, the presence of an amide bond in the structure could allow for interactions with specific proteases or kinases involved in inflammatory pathways. Such interactions could lead to the development of novel therapeutics for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

The synthesis of 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining high regioselectivity and yield. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the ingenuity of modern chemical methodologies but also pave the way for scalable production processes.

The pharmacokinetic properties of this compound are another critical aspect that warrants investigation. Factors such as solubility, stability, bioavailability, and metabolic clearance will determine its suitability for clinical applications. Computational modeling techniques have been increasingly used to predict these properties before experimental validation. For instance, molecular dynamics simulations can provide insights into how this compound interacts with biological membranes and targets at an atomic level. Such simulations can help optimize its design for better pharmacokinetic profiles.

Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they proceed to human trials. In vitro assays can assess interactions with various biological targets, including enzymes and receptors relevant to cancer and inflammation. Additionally, animal models can provide valuable data on toxicity profiles and therapeutic efficacy under physiological conditions. Preliminary results from such studies may reveal promising indications for further clinical development.

The role of computational chemistry in drug discovery cannot be overstated. Machine learning algorithms have been trained on vast datasets to predict biological activity based on molecular structures. These algorithms can identify potential hits from large libraries of compounds much faster than traditional experimental screening methods. In this context, 2171560-60-2 could serve as a scaffold for virtual screening campaigns aimed at identifying derivatives with enhanced potency or selectivity.

The future prospects for 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid are exciting and multifaceted. Continued research into its mechanism of action will be crucial for understanding how it interacts with biological systems at a molecular level. This knowledge can guide further optimization efforts aimed at improving therapeutic outcomes while minimizing adverse effects.

Collaborations between academic researchers and pharmaceutical companies are essential for translating laboratory discoveries into clinical reality. Such partnerships can accelerate the development pipeline by leveraging complementary expertise in synthetic chemistry, pharmacology, and clinical research. As interest in innovative therapeutics grows, 2171560-60-2 may play a pivotal role in addressing unmet medical needs across various disease areas.

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